molecular formula C23H17N3O2 B14109669 2-{[3-(2-Methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]methyl}benzonitrile

2-{[3-(2-Methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]methyl}benzonitrile

Cat. No.: B14109669
M. Wt: 367.4 g/mol
InChI Key: NFRVSQJZQKUCNJ-UHFFFAOYSA-N
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Description

2-{[3-(2-Methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]methyl}benzonitrile is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(2-Methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]methyl}benzonitrile typically involves multiple steps. One common method starts with the preparation of the quinazolinone core, followed by the introduction of the 2-methylphenyl group and the benzonitrile moiety. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(2-Methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]methyl}benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, allowing for the creation of derivatives with varied properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions could produce a wide range of derivatives with different substituents on the quinazolinone core.

Scientific Research Applications

2-{[3-(2-Methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]methyl}benzonitrile has been studied for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the development of new materials and as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-{[3-(2-Methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]methyl}benzonitrile involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, leading to modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-{[3-(2-Methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]methyl}benzonitrile include other quinazolinone derivatives, such as:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity

Properties

Molecular Formula

C23H17N3O2

Molecular Weight

367.4 g/mol

IUPAC Name

2-[[3-(2-methylphenyl)-2,4-dioxoquinazolin-1-yl]methyl]benzonitrile

InChI

InChI=1S/C23H17N3O2/c1-16-8-2-6-12-20(16)26-22(27)19-11-5-7-13-21(19)25(23(26)28)15-18-10-4-3-9-17(18)14-24/h2-13H,15H2,1H3

InChI Key

NFRVSQJZQKUCNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4C#N

Origin of Product

United States

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